Cabralealactone
Overview
Description
Cabralealactone is a natural compound initially isolated from the plant Cabralea canjerana, which is native to North America. It is a tetracyclic triterpenoid with a unique structure that has garnered interest due to its various biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Cabralealactone primarily targets cyclooxygenase-2 (COX-2) and tumor necrosis factor alpha (TNF-α) . These targets play a significant role in inflammation and immune responses. This compound also displays antimycobacterial activity against Mycobacterium tuberculosis and exhibits cytotoxicity against certain cancer cell lines, including breast cancer and small-cell lung cancer .
Mode of Action
This compound interacts with its targets (COX-2 and TNF-α) by binding to their active sites, thereby inhibiting their function . This interaction leads to a reduction in the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-2 and TNF-α by this compound affects the inflammatory response pathway. By inhibiting these targets, this compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .
Result of Action
This compound has been shown to confer hepatoprotective and DNA-damage protective effects against carbon tetrachloride (CCl4)-induced toxicity . It successfully restores the normal architecture of hepatocytes . In addition, it has antimycobacterial activity against Mycobacterium tuberculosis and exhibits cytotoxicity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cabralealactone can be achieved through natural extraction or total synthesis. The natural extraction involves isolating the compound from the stems of Aglaia abbreviata using solvents like ethanol . The synthetic route, although complex, involves multiple steps of organic reactions to construct the tetracyclic framework and introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound is not widely documented, but it would likely involve optimizing the extraction process from natural sources or developing a scalable synthetic route. This could include the use of bioreactors for plant cultivation and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Cabralealactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions are often derivatives of this compound with modified functional groups, which can be further studied for their biological activities and potential therapeutic uses .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Cabralealactone is often compared with other natural compounds like solasodin and salvadorin, which also exhibit anti-inflammatory properties .
Uniqueness
What sets this compound apart is its unique tetracyclic structure and the presence of specific functional groups that enhance its biological activity. Unlike solasodin and salvadorin, this compound has shown a broader range of biological effects, including hepatoprotective and DNA-damage protective properties .
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its unique structure and diverse biological activities make it a valuable subject for further research and development.
Properties
IUPAC Name |
(5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLGXQBEFHYZHI-QPBHWVAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316890 | |
Record name | Cabralealactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19865-87-3 | |
Record name | Cabralealactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19865-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cabralealactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reported biological activity of Cabralealactone?
A1: this compound has demonstrated potential anti-inflammatory effects in a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity. [] The compound, in combination with solasodin and salvadorin, showed promising results in restoring normal liver architecture and combating oxidative stress. [] Additionally, this compound exhibited cytotoxic activity against human breast cancer cells (MCF-7). []
Q2: What is the mechanism of action for this compound's reported anti-inflammatory effects?
A2: While the exact mechanism is still under investigation, in silico studies suggest that this compound may exert its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and tumor necrosis factor alpha (TNF-α), two key players in the inflammatory cascade. [] Molecular docking and molecular dynamics studies support this hypothesis. []
Q3: What is the chemical structure of this compound?
A3: this compound is a dammarane-type triterpenoid. Its structure consists of a tetracyclic core with various functional groups. You can find its detailed structure in the references provided. [, , , , , , ]
Q4: Has this compound's efficacy been evaluated in any in vivo models?
A4: Yes, a study investigated the hepato- and DNA-protective effects of this compound in combination with standardized extracts of Cleome brachycarpa (solasodin) and Salvadora oleioides (salvadorin) in a rat model of CCl4-induced hepatotoxicity. [] The combination therapy showed promising results in ameliorating liver damage. []
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies focusing solely on this compound are limited in the provided research, one study observed that a seco structure in the A ring of dammarane-type triterpenoids might play a role in cytotoxic activity. [] Further research is needed to establish a comprehensive SAR profile for this compound.
Q6: What analytical techniques are used to characterize and quantify this compound?
A6: Researchers commonly employ spectroscopic techniques like infrared spectroscopy (IR), high-resolution mass spectrometry (HR-ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) to determine the structure and identity of this compound. [, , ] These techniques help elucidate the compound's structural features and confirm its presence in plant extracts.
Q7: What are the sources of this compound?
A7: this compound has been isolated from various plant sources, particularly those belonging to the Meliaceae family. Some of the reported sources include:
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